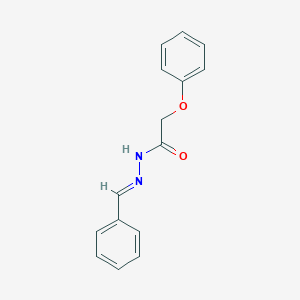

N'-benzylidene-2-phenoxyacetohydrazide

Description

N'-Benzylidene-2-phenoxyacetohydrazide is a hydrazone derivative synthesized via the condensation of 2-phenoxyacetohydrazide with benzaldehyde or substituted benzaldehydes. This class of compounds is characterized by a phenoxyacetohydrazide backbone linked to an aromatic aldehyde-derived Schiff base moiety. The general synthesis involves refluxing the hydrazide precursor with aldehydes in ethanol, often catalyzed by glacial acetic acid or hydrochloric acid, to yield the target hydrazones .

Key structural features include:

- Phenoxy group: Provides lipophilicity and influences molecular interactions.

- Hydrazide linkage (-NH-NH-): Imparts hydrogen-bonding capabilities.

- Benzylidene substituent: Modulates electronic properties and steric effects.

Properties

Molecular Formula |

C15H14N2O2 |

|---|---|

Molecular Weight |

254.28 g/mol |

IUPAC Name |

N-[(E)-benzylideneamino]-2-phenoxyacetamide |

InChI |

InChI=1S/C15H14N2O2/c18-15(12-19-14-9-5-2-6-10-14)17-16-11-13-7-3-1-4-8-13/h1-11H,12H2,(H,17,18)/b16-11+ |

InChI Key |

LUKSFLWQOOVCOS-LFIBNONCSA-N |

SMILES |

C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Physicochemical Properties

Data from spectroscopic and crystallographic studies:

Insights :

- Methoxy and fluoro substituents lower melting points compared to unsubstituted analogs, likely due to reduced crystallinity .

- IR spectra consistently show C=N stretching near 1600 cm⁻¹, confirming Schiff base formation .

Anti-inflammatory Activity:

- N'-(2-Hydroxybenzylidene)-2-phenoxyacetohydrazide demonstrated moderate COX-2 inhibition (IC₅₀ = 12 µM) in preliminary assays, attributed to the 2-hydroxy group’s ability to mimic phenolic NSAIDs .

- N'-Benzylidene-2-(4-methylcoumarin)acetohydrazide showed enhanced anti-inflammatory activity (IC₅₀ = 8 µM) due to the coumarin moiety’s π-π stacking with target enzymes .

Protein Binding (BSA Studies):

- N'-Benzylidene-2-phenylacetohydrazide (BPAH) exhibited a binding constant (Kb) of 1.2 × 10⁴ M⁻¹, while N'-(2-Hydroxybenzylidene)-2-phenylacetohydrazide (HBPAH) showed higher affinity (Kb = 3.5 × 10⁴ M⁻¹), suggesting hydroxyl groups enhance protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.